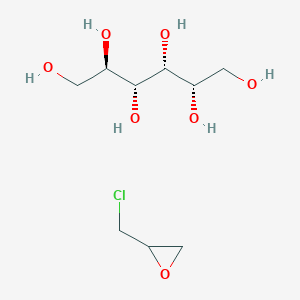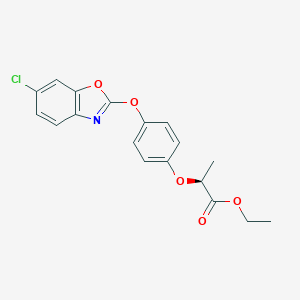
Inositol 1,4-bisphosphate 5-phosphorothioate
概要
説明
Inositol 1,4-bisphosphate 5-phosphorothioate is a synthetic analogue of inositol phosphates, which are important signaling molecules in biological systems. This compound is particularly notable for its resistance to phosphatase enzymes, making it a valuable tool in biochemical research. Inositol phosphates play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of inositol 1,4-bisphosphate 5-phosphorothioate involves a combination of phosphorus(III) and phosphorus(V) chemistry. A key step in the synthesis is the deprotection of the 2,2,2-trichloroethyl group, which is achieved using specific deprotection methods . The process typically involves the following steps:
- Protection of hydroxyl groups on the inositol ring.
- Introduction of phosphate groups at the 1 and 4 positions.
- Incorporation of the phosphorothioate group at the 5 position.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: Inositol 1,4-bisphosphate 5-phosphorothioate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorothioate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as dithiothreitol can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiophosphate derivative.
科学的研究の応用
Inositol 1,4-bisphosphate 5-phosphorothioate has several scientific research applications:
Biochemistry: Used as a tool to study phosphatase-resistant signaling pathways.
Cell Biology: Helps in understanding the role of inositol phosphates in cellular processes such as apoptosis and cell proliferation.
Medicine: Potential therapeutic applications in diseases where inositol phosphate signaling is disrupted.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of inositol 1,4-bisphosphate 5-phosphorothioate involves its interaction with specific molecular targets in the cell. It acts as a second messenger, binding to receptors and enzymes involved in signal transduction pathways. This binding can lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions such as calcium release, gene expression, and metabolic regulation .
類似化合物との比較
Inositol 1,4,5-trisphosphate: Another important signaling molecule involved in calcium release.
Inositol hexakisphosphate: Known for its role in phosphate storage and signaling.
Inositol 1,3,4,5-tetrakisphosphate: Involved in various cellular processes, including signal transduction.
Uniqueness: Inositol 1,4-bisphosphate 5-phosphorothioate is unique due to its resistance to phosphatase enzymes, which makes it a valuable tool for studying phosphatase-resistant signaling pathways. This property distinguishes it from other inositol phosphates that are more susceptible to enzymatic degradation .
特性
IUPAC Name |
[(1S,2S,3R,4S,5S,6R)-2-dihydroxyphosphinothioyloxy-3,5,6-trihydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCNLOBKKFKWLA-HOZKJCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O14P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151508 | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116778-73-5 | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116778735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)


![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)


